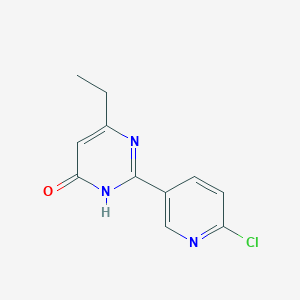

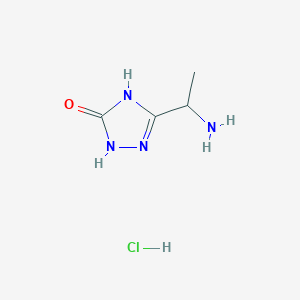

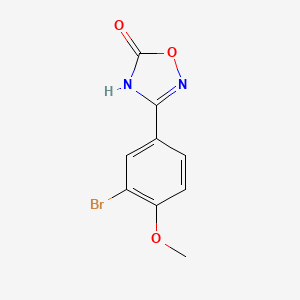

![molecular formula C12H9BrN4O B1384563 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1156999-03-9](/img/structure/B1384563.png)

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

説明

The compound “1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . Pyrazolo[3,4-d]pyrimidin-4-one derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in several studies . For instance, one study reported the synthesis of a yellow solid with an 80% yield, melting point of 328–330 °C, and specific IR and NMR characteristics . Another study focused on the synthesis and the action mechanism of novel 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various spectroscopic techniques, such as IR and NMR . For example, one study reported specific IR and 1H NMR values for a synthesized compound . Another study reported the computed HOMO-LUMO energy, indicating that charge exchange takes place inside the molecule .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied in various contexts . For instance, one study reported that the synthesized compounds exhibited promising antiviral activity . Another study highlighted the different synthesis methods and the pharmacological properties of pyrazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various techniques . For instance, one study reported the melting point, IR, and NMR characteristics of a synthesized compound . Another study reported the yield, melting point, and specific IR and NMR characteristics of a synthesized compound .

科学的研究の応用

Cancer Research: CDK2 Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation . CDK2 inhibition is a promising strategy for cancer therapy, targeting tumor cells selectively. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values demonstrating their potency .

Neuroprotective Agent: Acetylcholinesterase Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been studied for its neuroprotective potential, particularly in modulating the activity of Acetylcholinesterase (AchE) . AchE plays a vital role in the cholinergic nervous system, and its inhibition can lead to improved nerve pulse transmission, which is beneficial in treating neurodegenerative diseases .

Antioxidant Properties: Oxidative Stress Reduction

These compounds have been associated with antioxidant activities, helping to mitigate oxidative stress within cells . Oxidative stress is linked to various diseases, and the ability of pyrazolo[3,4-d]pyrimidine derivatives to reduce the levels of malondialdehyde (MDA), a biomarker for oxidative injury, is of significant interest in therapeutic research .

Anti-Inflammatory Applications: Comparable to Indomethacin

Some pyrazolo[3,4-d]pyrimidine derivatives have shown anti-inflammatory effects comparable to indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects . This suggests potential applications in developing new anti-inflammatory agents with reduced side effects .

Antiproliferative Activity: Cancer Cell Line Targeting

The antiproliferative activity of pyrazolo[3,4-d]pyrimidine derivatives has been screened against selected human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines . Their ability to inhibit the growth of these cells highlights their potential as cancer therapeutics .

Pharmacological Activities: Broad Spectrum

Pyrazolo[3,4-d]pyrimidine derivatives have been recognized for their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, and antitumor activities . This versatility makes them valuable scaffolds for drug development across various therapeutic areas .

Molecular Modeling: Drug Design

The pyrazolo[3,4-d]pyrimidine scaffold has been utilized in molecular modeling studies to design novel compounds targeting specific proteins or pathways . This application is crucial in the drug discovery process, allowing for the rational design of molecules with desired biological activities .

Aquaculture: Fish Health Management

Research has also explored the effects of pyrazolo[3,4-d]pyrimidine derivatives on aquatic organisms, such as rainbow trout alevins . The study of their neurotoxic potentials and impact on fish health can lead to applications in aquaculture, ensuring the well-being of cultured fish species .

Safety And Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied in various contexts . For example, one study reported that the application of a synthesized compound did not injure the growth or reproduction of Italian bees . Another study reported that a synthesized compound exhibited promising antifungal activity .

将来の方向性

The future directions for the study of pyrazolo[3,4-d]pyrimidin-4-one derivatives are promising . For instance, one study aimed to design and synthesize a new series of isatin derivatives and greatly enhance their cytotoxic activity . Another study reported the development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors as potential adjuncts to ovarian cancer chemotherapy .

特性

IUPAC Name |

1-(3-bromophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCYRTXMSZFCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

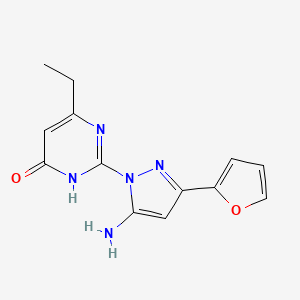

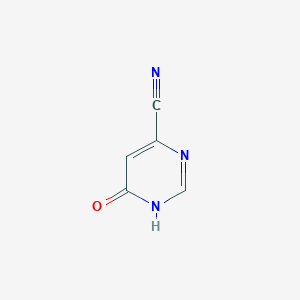

![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)

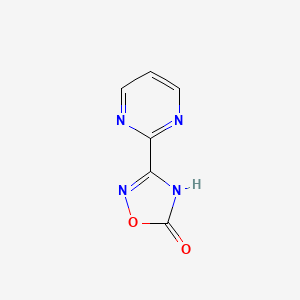

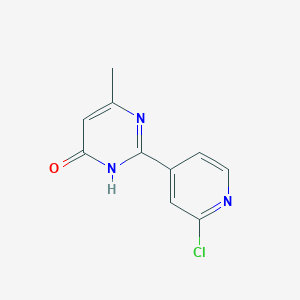

![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)

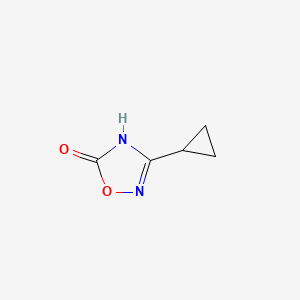

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)

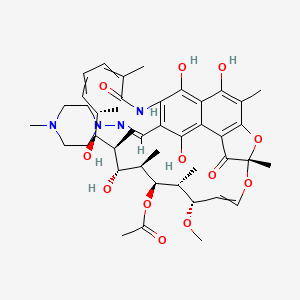

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)